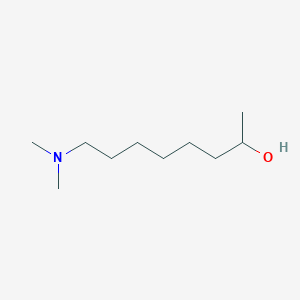

2-Octanol, 8-(dimethylamino)-

Description

Overview of 2-Octanol (B43104), 8-(dimethylamino)- within Contemporary Organic Chemistry Research

While specific research focused solely on 2-Octanol, 8-(dimethylamino)- is not extensively documented in publicly available literature, its structural motifs are of significant interest in contemporary organic chemistry. The presence of both a tertiary alcohol and a tertiary amine in a flexible long-chain hydrocarbon opens up avenues for its use in areas such as organocatalysis, coordination chemistry, and the development of novel surfactants and self-assembling materials. The spatial separation of the two functional groups allows for potential cooperative effects or independent reactivity, making it a target for synthetic chemists looking to explore novel molecular functionalities.

A plausible synthetic route to 2-Octanol, 8-(dimethylamino)- involves a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.govresearchgate.net This would likely involve the reaction of a Grignard reagent derived from a protected 8-bromo-N,N-dimethyloctan-1-amine with a suitable ketone, such as acetone. Subsequent deprotection would yield the target molecule.

Hypothetical Synthetic Route:

Protection of the amino group: The secondary amine of 8-bromooctan-1-amine (B12822555) would first be protected, for example, as a Boc-derivative, to prevent it from reacting with the Grignard reagent.

Formation of the Grignard reagent: The protected 8-bromooctylamine would then be reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent.

Reaction with a ketone: The Grignard reagent would then be reacted with a ketone, for instance, acetone, to form the tertiary alcohol.

Deprotection: The protecting group on the nitrogen atom would then be removed to yield 2-Octanol, 8-(dimethylamino)-.

Significance of Tertiary Alcohols with Proximal Dimethylamino Functionalities in Synthetic Chemistry

Compounds bearing both a tertiary alcohol and a dimethylamino group are valuable in synthetic chemistry for several reasons. The tertiary alcohol moiety can act as a chiral center, and its synthesis can be achieved with high stereoselectivity, which is crucial in the preparation of pharmaceuticals and other bioactive molecules. rsc.org The dimethylamino group, a tertiary amine, can function as a base, a nucleophile, or a directing group in various chemical transformations. nih.gov The presence of both functionalities can lead to intramolecular catalysis or cooperative binding to metal centers, influencing the reactivity and selectivity of chemical reactions. google.com Furthermore, such compounds have been investigated for their potential in creating novel polymers and materials with specific properties. nih.govresearchgate.net

Structural Elucidation Context within Aminoalcohols and Branched Chain Alcohols

The definitive identification of 2-Octanol, 8-(dimethylamino)- would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the carbon skeleton and the location of the functional groups. nih.gov The ¹H NMR spectrum would be expected to show characteristic signals for the methyl groups of the dimethylamino function, the methyl groups adjacent to the tertiary alcohol, and the methylene (B1212753) protons along the octyl chain. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. nih.gov This data would further corroborate the proposed structure. The fragmentation of long-chain amino alcohols often involves characteristic losses of small molecules. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the hydroxyl (-OH) group of the alcohol and the C-N bond of the amine.

Predicted Spectroscopic Data for 2-Octanol, 8-(dimethylamino)-

| Spectroscopic Technique | Predicted Observations |

|---|---|

| ¹H NMR | Signals for N(CH₃)₂, C(CH₃)₂OH, and -(CH₂)₆- protons with characteristic chemical shifts and multiplicities. |

| ¹³C NMR | Resonances for all 10 carbon atoms, including the quaternary carbon of the tertiary alcohol and the carbons of the dimethylamino group. |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the molecular weight of C₁₀H₂₃NO, along with fragment ions resulting from cleavage adjacent to the alcohol and amine functional groups. |

| Infrared Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch and C-N stretching vibrations around 1000-1200 cm⁻¹. |

Research Scope and Objectives for Advanced Studies on 2-Octanol, 8-(dimethylamino)-

Given its unique bifunctional nature, future research on 2-Octanol, 8-(dimethylamino)- could be directed towards several promising areas:

Catalysis: Investigating its potential as a ligand for transition metal catalysts or as an organocatalyst itself. acs.org The combination of a hard Lewis basic amine and a potentially coordinating alcohol could lead to novel catalytic activities. The design of new amino alcohol catalysts is an active area of research.

Materials Science: Exploring its use as a monomer or a structure-directing agent in the synthesis of polymers, surfactants, or self-assembling systems. The long alkyl chain combined with the polar head groups suggests potential for interesting interfacial properties.

Supramolecular Chemistry: Studying its ability to form host-guest complexes or to participate in the formation of larger supramolecular assemblies through hydrogen bonding and electrostatic interactions.

Advanced studies would involve detailed kinetic and mechanistic investigations of its catalytic activity, characterization of the materials derived from it using techniques like X-ray diffraction and electron microscopy, and computational modeling to understand its conformational preferences and interaction modes. The exploration of bifunctional organic molecules continues to be a significant trend in chemical research. mdpi.com

Structure

3D Structure

Properties

CAS No. |

62143-13-9 |

|---|---|

Molecular Formula |

C10H23NO |

Molecular Weight |

173.30 g/mol |

IUPAC Name |

8-(dimethylamino)octan-2-ol |

InChI |

InChI=1S/C10H23NO/c1-10(12)8-6-4-5-7-9-11(2)3/h10,12H,4-9H2,1-3H3 |

InChI Key |

AAPLRTNXLUQYLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCN(C)C)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Octanol, 8 Dimethylamino

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in 2-Octanol (B43104), 8-(dimethylamino)- is a primary site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification Reactions

Esterification of the secondary alcohol can be achieved through various methods. Standard procedures involving the reaction with carboxylic acids, acid chlorides, or acid anhydrides can be employed. The presence of the tertiary amine can act as an internal base to facilitate the reaction, although external bases or catalysts are often used to drive the reaction to completion.

A significant esterification method applicable to this compound is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to an ester with inversion of stereochemistry at the chiral center. tcichemicals.comorganic-chemistry.org For instance, the reaction of a chiral alcohol like 2-octanol with benzoic acid in the presence of diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) results in the formation of the corresponding ester with complete Walden inversion. tcichemicals.com The basic dimethylamino group in 2-Octanol, 8-(dimethylamino)- does not negatively impact the reaction rate or mechanism. tcichemicals.com In fact, phosphines containing a basic dimethylamino group have been developed to simplify the removal of byproducts by acid washing. tcichemicals.com

| Reactant | Reagent(s) | Product | Key Feature |

| 2-Octanol | Benzoic acid, DEAD, TPP | 2-Octyl benzoate | Inversion of stereochemistry |

This table illustrates a representative esterification reaction.

Etherification Reactions, including Mitsunobu Variations

The hydroxyl group can also undergo etherification to form ethers. Similar to esterification, this can be accomplished through various synthetic routes. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method.

The Mitsunobu reaction is also a powerful tool for the synthesis of ethers from 2-Octanol, 8-(dimethylamino)-. tcichemicals.comorganic-chemistry.org By reacting the alcohol with a phenolic compound under Mitsunobu conditions, aryl alkyl ethers can be synthesized. tcichemicals.com This reaction also proceeds with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org The development of new reagents for the Mitsunobu reaction has expanded its applicability and simplified the purification process. tcichemicals.com

Oxidation and Redox Transformations

The secondary alcohol functionality of 2-Octanol, 8-(dimethylamino)- can be oxidized to the corresponding ketone, 8-(dimethylamino)-2-octanone. A variety of oxidizing agents can be used for this transformation. For example, the oxidation of 2-octanol to 2-octanone (B155638) can be achieved using bleach (sodium hypochlorite) in the presence of acetic acid. youtube.com Another method involves the use of nitric acid, where 2-octanol is oxidized to 2-octanone, which can be further oxidized to carboxylic acids under the reaction conditions. researchgate.net The selective oxidation of alcohols to carbonyl compounds is a fundamental reaction in organic synthesis. researchgate.net

| Starting Material | Oxidizing Agent | Product |

| 2-Octanol | Sodium Hypochlorite/Acetic Acid | 2-Octanone |

| 2-Octanol | Nitric Acid | 2-Octanone and Carboxylic Acids |

This table provides examples of oxidation reactions of the parent alcohol, 2-octanol.

Reactions of the Tertiary Amine Functionality

The tertiary dimethylamino group imparts basic and nucleophilic character to the molecule, allowing for reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic, enabling it to react with electrophiles such as alkyl halides in N-alkylation reactions. This results in the formation of a quaternary ammonium (B1175870) salt. Similarly, the tertiary amine can react with acylating agents like acid chlorides or anhydrides in N-acylation reactions, although this is generally less facile for tertiary amines compared to primary and secondary amines.

Quaternization and Salt Formation

As a tertiary amine, the dimethylamino group readily undergoes quaternization when treated with an alkylating agent. This reaction converts the neutral amine into a positively charged quaternary ammonium salt. The resulting ionic character significantly alters the physical and chemical properties of the molecule, such as its solubility.

Furthermore, the basic nature of the tertiary amine allows it to react with acids to form ammonium salts. This acid-base reaction is a straightforward and common transformation for compounds containing a tertiary amine functionality.

Catalytic Roles of the Dimethylamino Group in Organic Reactions

The tertiary dimethylamino group in 2-Octanol, 8-(dimethylamino)- can function as an effective intramolecular catalyst, influencing reactions at the distal C2-hydroxyl group. This phenomenon, known as neighboring group participation, can significantly enhance reaction rates and influence selectivity. The nitrogen's lone pair of electrons allows it to act as both a nucleophile and a base.

Intramolecular General Base Catalysis: The dimethylamino group can act as a proton shuttle. In reactions such as esterification or etherification of the C2-hydroxyl group, the amine can deprotonate the alcohol, increasing its nucleophilicity and facilitating its attack on an electrophile. This is particularly effective due to the flexibility of the octyl chain, which allows the molecule to adopt a conformation where the amine and alcohol groups are in proximity.

Nucleophilic Catalysis: The dimethylamino group can also participate as a nucleophilic catalyst. For instance, in a reaction with an acyl halide, the amine could initially form a reactive acylammonium intermediate. This intermediate is highly electrophilic and more susceptible to attack by the hydroxyl group, leading to the formation of the ester and regeneration of the tertiary amine.

The catalytic efficiency is dependent on the conformational flexibility of the octyl chain, which allows the formation of a pseudo-cyclic transition state.

Table 1: Potential Intramolecular Catalytic Effects of the Dimethylamino Group

| Reaction Type | Reagent | Role of Dimethylamino Group | Potential Outcome |

|---|---|---|---|

| Esterification | Acetic Anhydride | General Base / Nucleophilic Catalyst | Increased rate of formation of 8-(dimethylamino)octan-2-yl acetate (B1210297) |

| Etherification | Methyl Iodide | General Base | Enhanced rate of 8-(dimethylamino)-2-methoxyoctane synthesis |

Transformations of the Octyl Carbon Chain

The octyl carbon chain, along with its two functional groups, provides multiple sites for chemical transformation. Key reactions include oxidation of the alcohol, elimination reactions, and intramolecular cyclization.

Oxidation of the Secondary Alcohol: The C2-hydroxyl group can be readily oxidized to the corresponding ketone, 8-(dimethylamino)octan-2-one. A variety of standard oxidizing agents can be employed, although care must be taken to select reagents that are compatible with the tertiary amine, which can also be susceptible to oxidation.

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can effectively oxidize the alcohol.

Swern and Dess-Martin Oxidations: These mild oxidation methods are generally compatible with amines and provide high yields of the ketone under controlled conditions.

Intramolecular Cyclization: The 1,7-relationship between the hydroxyl and dimethylamino groups allows for the potential synthesis of nine-membered nitrogen-containing heterocycles. This transformation typically requires converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular SN2 displacement by the nucleophilic dimethylamino group would lead to the formation of a 1,1-dimethyl-3-methylazacyclononane salt. The formation of such a large ring is entropically disfavored compared to 5- or 6-membered rings, but can be promoted through high-dilution conditions.

Table 2: Key Transformations of the 2-Octanol, 8-(dimethylamino)- Backbone

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | Dess-Martin Periodinane, CH₂Cl₂ | 8-(dimethylamino)octan-2-one |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | 8-(dimethylamino)octan-2-yl 4-methylbenzenesulfonate |

| Intramolecular Cyclization | 1. TsCl, Py; 2. Heat, High Dilution | 1,1-Dimethyl-3-methylazacyclononanium tosylate |

Multi-Component Reactions and Cascade Cycloadditions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The functional groups of 2-Octanol, 8-(dimethylamino)- make it a potentially valuable building block in such reactions.

For example, it could serve as the amine component in the Ugi or Mannich reactions . In a hypothetical Ugi four-component reaction, 2-Octanol, 8-(dimethylamino)- could react with a ketone, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide derivative, leveraging the reactivity of its tertiary amine.

While the molecule contains both an amine and an alcohol, its participation as a bifunctional component in a single MCR is less common but conceivable in specialized cascade processes. A more direct application involves using it as one of the primary components.

Cascade reactions initiated on the 2-Octanol, 8-(dimethylamino)- scaffold could lead to complex heterocyclic systems. For instance, an initial oxidation to 8-(dimethylamino)octan-2-one, followed by an in-situ reaction to form an α,β-unsaturated ketone, could set the stage for an intramolecular conjugate addition of the dimethylamino group, forming a cyclic product in a single pot.

Synthesis of Advanced Derivatives for Functional Enhancement

The functional groups of 2-Octanol, 8-(dimethylamino)- are ideal handles for synthesizing a wide array of derivatives with tailored properties for various applications, from materials science to pharmacology.

Quaternization of the Amine: The dimethylamino group can be readily quaternized by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The resulting quaternary ammonium salts exhibit dramatically different physical properties, such as increased water solubility and a cationic charge. These derivatives could find use as phase-transfer catalysts, ionic liquids, or antimicrobial agents.

N-Oxide Formation: Oxidation of the tertiary amine with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding N-oxide. This transformation alters the electronic and steric properties of the nitrogen center, converting it from a basic and nucleophilic site to a polar, non-basic group. N-oxides are often used as intermediates or as final products with unique biological activities.

Derivatization of the Hydroxyl Group: The C2-hydroxyl group can be esterified or etherified to introduce new functionalities.

Esterification with acrylic acid or methacrylic acid would yield polymerizable monomers.

Etherification with ethylene (B1197577) oxide chains could produce non-ionic surfactants.

Reaction with fluorescent tags would create probes for biological imaging.

Table 3: Examples of Advanced Derivatives and Their Potential Functions

| Derivative Type | Reagent(s) | Derivative Structure | Potential Functional Enhancement |

|---|---|---|---|

| Quaternary Ammonium Salt | Methyl Iodide (CH₃I) | 8-(trimethylammonio)octan-2-ol iodide | Phase-Transfer Catalyst, Antimicrobial Agent |

| N-Oxide | m-CPBA | 8-(dimethyl-oxido-ammonio)octan-2-ol | Altered polarity, Metabolic intermediate |

| Acrylate Ester | Acryloyl chloride, Et₃N | 8-(dimethylamino)octan-2-yl acrylate | Polymerizable monomer for material synthesis |

Advanced Spectroscopic Characterization of 2 Octanol, 8 Dimethylamino

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for determining the precise structure of 2-Octanol (B43104), 8-(dimethylamino)- . The analysis would involve several key NMR techniques.

¹H NMR Spectral Analysis for Proton Environment Elucidation

A proton NMR (¹H NMR) spectrum would be essential for mapping the various proton environments within the molecule. It would be expected to reveal distinct signals corresponding to the protons on the octanol (B41247) backbone, the methyl groups of the dimethylamino moiety, and the methine proton at the C2 position bearing the hydroxyl group. The chemical shifts, integration values, and multiplicity of these signals would provide critical information about the electronic environment and neighboring protons for each unique proton set.

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

Complementing the ¹H NMR, a carbon-13 NMR (¹³C NMR) spectrum would confirm the carbon framework of the molecule. Each unique carbon atom in 2-Octanol, 8-(dimethylamino)- would produce a distinct signal. This would include the eight carbons of the octanol chain and the two carbons of the dimethylamino group. The chemical shifts would indicate the type of carbon (e.g., CH₃, CH₂, CH) and the influence of adjacent functional groups, such as the hydroxyl and dimethylamino groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and establish connectivity within the molecule, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity of the protons along the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

Solid-State NMR for Condensed Phase Structural Studies

For the analysis of the compound in its solid form, solid-state NMR (ssNMR) could provide valuable insights into the molecular structure and packing in the crystalline state. This technique can reveal information about polymorphism, intermolecular interactions, and the local environment of atoms in the solid phase, which are not accessible from solution-state NMR.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, would be employed to identify the functional groups present in 2-Octanol, 8-(dimethylamino)- .

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra would be expected to exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of the molecule's functional groups. Key expected vibrations would include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching and bending vibrations for the alkyl chain and methyl groups.

A C-N stretching vibration for the dimethylamino group.

A C-O stretching vibration for the secondary alcohol.

The precise frequencies of these bands would offer clues about the molecular environment and any intermolecular interactions, such as hydrogen bonding.

In the absence of empirical data for 2-Octanol, 8-(dimethylamino)- , the detailed analysis and data tables that would typically populate an article of this nature cannot be generated. The scientific community awaits further research and publication of the spectroscopic characterization of this specific compound.

Characterization of Intramolecular Hydrogen Bonding via Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for investigating hydrogen bonding. In amino alcohols like 2-Octanol, 8-(dimethylamino)-, an intramolecular hydrogen bond can form between the hydroxyl (-OH) group and the nitrogen atom of the dimethylamino group. This interaction leads to characteristic shifts in the vibrational frequencies of the involved functional groups.

The O-H stretching vibration is particularly sensitive to hydrogen bonding. mdpi.com In the absence of hydrogen bonding, alcohols typically show a sharp absorption band for the free O-H stretch. mdpi.com However, the formation of an intramolecular hydrogen bond causes a weakening of the O-H covalent bond, resulting in a red shift (a shift to lower frequency or wavenumber) and a significant broadening of this band. mdpi.comarxiv.org Studies on similar amino alcohols have shown that the strength of this intramolecular hydrogen bond is influenced by the substitution on the nitrogen atom. Electron-donating groups, such as the two methyl groups in 8-(dimethylamino)-2-octanol, increase the basicity of the nitrogen atom, thereby strengthening the O-H···N intramolecular hydrogen bond. arxiv.org This increased strength is observed as a more significant red-shift in the O-H stretching frequency compared to primary or secondary amino alcohols. arxiv.orgrsc.org

The presence and strength of the intramolecular hydrogen bond can be further understood by comparing the spectra of the compound in different environments. In dilute solutions of non-polar solvents, the intramolecular hydrogen bond is favored. As the concentration increases or in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonds may form, leading to more complex spectra. rsc.org However, strong intramolecular hydrogen bonding, as expected in 2-Octanol, 8-(dimethylamino)-, can reduce the tendency for intermolecular association. rsc.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Effect of Intramolecular H-Bond |

| O-H Stretch (free) | 3600-3650 | - |

| O-H Stretch (intramolecularly bonded) | 3200-3550 | Broadening and red-shift |

| C-N Stretch | 1000-1250 | Minor shifts |

| C-O Stretch | 1000-1200 | Minor shifts |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For 2-Octanol, 8-(dimethylamino)-, with a chemical formula of C₁₀H₂₃NO, the expected exact mass of the molecular ion [M]⁺ can be calculated. HRMS can distinguish this from other ions with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the compound. This technique is crucial for the unambiguous identification of novel compounds. nih.gov

In a mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For amino alcohols, several fragmentation pathways are common. libretexts.org

One of the most characteristic fragmentations for both alcohols and amines is alpha-cleavage . libretexts.orglibretexts.org This involves the breaking of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen).

Alpha-cleavage adjacent to the hydroxyl group: Cleavage of the C1-C2 bond would result in the loss of a heptyl radical, leading to a fragment ion. Cleavage of the C2-C3 bond would lead to the loss of a methyl radical.

Alpha-cleavage adjacent to the amino group: The bond between C7 and C8 can cleave, leading to a resonance-stabilized nitrogen-containing cation. jove.com Given the dimethylamino group, this would be a prominent fragmentation pathway.

Another common fragmentation for alcohols is dehydration , the loss of a water molecule (H₂O), resulting in a peak at M-18. libretexts.org

The presence of a nitrogen atom is often indicated by the nitrogen rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org The fragmentation of 2-Octanol, 8-(dimethylamino)- would likely show a combination of these pathways, and the relative abundance of the fragment ions would provide detailed structural information. nih.gov

| Fragmentation Pathway | Neutral Loss | Expected Fragment Ion (m/z) |

| Alpha-cleavage (C2-C3) | CH₃• | M - 15 |

| Dehydration | H₂O | M - 18 |

| Alpha-cleavage (C7-C8) | C₇H₁₅• | M - 99 |

Hyphenated Techniques (e.g., GC-MS, GC×GC-TOFMS) for Mixture Analysis

The analysis of 2-Octanol, 8-(dimethylamino)- in complex mixtures benefits significantly from hyphenated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and comprehensive two-dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS). These methods provide the high separation efficiency and sensitive detection required for identifying and quantifying specific components within a complex matrix.

For compounds like 2-Octanol, 8-(dimethylamino)-, which are classified as amino alcohols, certain challenges arise during gas chromatographic analysis. The presence of both a hydroxyl (-OH) and an amino (-N(CH₃)₂) group makes the molecule highly polar and prone to strong hydrogen bonding. nih.gov This can lead to poor peak shapes, such as tailing, when using standard capillary columns, and can make elution difficult. nih.govgcms.cz To overcome these issues, specialized GC columns with thick stationary phases or specific chemical properties, such as the Agilent CP-Sil 8 CB for Amines, are employed to achieve acceptable peak shapes at lower elution temperatures. nih.govgcms.cz Another common strategy for analyzing polar compounds like amino acids and amino alcohols is derivatization. sigmaaldrich.com This process involves chemically modifying the polar functional groups to make the analyte more volatile and less reactive, thereby improving its chromatographic behavior. sigmaaldrich.com

While specific GC-MS fragmentation data for 2-Octanol, 8-(dimethylamino)- is not available in public literature databases, a general approach can be outlined. In electron ionization (EI) mass spectrometry, the molecule would be expected to fragment at key positions, such as the loss of a methyl group (M-15) from the dimethylamino function or cleavage adjacent to the alcohol group.

GC×GC-TOFMS offers even greater resolving power, which is particularly useful for separating target analytes from co-eluting compounds in very complex samples, such as environmental or biological matrices. embrapa.br This technique provides a structured two-dimensional chromatogram that separates compounds based on their physico-chemical properties, aiding in identification. embrapa.br The high data acquisition speed of the TOFMS is essential to capture the very narrow peaks produced by the second-dimension separation. embrapa.br

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Specialized for amines (e.g., Agilent CP-Sil 8 CB) or thick film (5 µm) capillary column | To mitigate peak tailing caused by the polar nature of amino alcohols. nih.govgcms.cz |

| Injection Mode | Split/Splitless | Standard injection mode for capillary GC. gcms.cz |

| Injector Temperature | 250-280°C | Ensures complete vaporization of the analyte and derivatization agents, if used. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Inert gases commonly used in GC-MS. gcms.czgcms.cz |

| Oven Program | Temperature ramp (e.g., 60°C to 220-320°C) | Allows for the separation of compounds with a range of volatilities. gcms.czgcms.cz |

| MS Ion Source Temp. | 200-250°C | Standard temperature for electron ionization sources. embrapa.brgcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns for library matching. embrapa.br |

X-ray Crystallography and Diffraction Studies (if solid-state forms are available)

X-ray crystallography and diffraction are definitive methods for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline form. This technique can provide exact data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. nih.gov

As of this writing, a search of scientific literature and crystallographic databases reveals no published crystal structures for 2-Octanol, 8-(dimethylamino)-. To perform such a study, the compound would first need to be synthesized in high purity and then crystallized to produce a single crystal of suitable size and quality.

Should a crystalline form be obtained, X-ray diffraction studies would be invaluable. For a molecule like 2-Octanol, 8-(dimethylamino)-, these studies could definitively establish the relative stereochemistry and conformation of the chiral center at C2 in relation to the rest of the aliphatic chain. The analysis of the crystal packing would show how the hydroxyl and dimethylamino groups participate in hydrogen bonding or other intermolecular interactions, which is critical information in materials science and pharmaceutical development. nih.gov Studies on other amino acids have demonstrated the power of X-ray diffraction to provide sensitive information on electronic charge distribution and intermolecular forces. nih.gov

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism for enantiomers)

The presence of a stereocenter at the C2 position means that 2-Octanol, 8-(dimethylamino)- exists as a pair of enantiomers, (R)-2-Octanol, 8-(dimethylamino)- and (S)-2-Octanol, 8-(dimethylamino)-. These non-superimposable mirror-image isomers can be distinguished and characterized using advanced chiroptical spectroscopy techniques, most notably Vibrational Circular Dichroism (VCD).

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique provides detailed three-dimensional structural information because the VCD signal is highly sensitive to the mutual orientation of different functional groups within the molecule. wikipedia.org While traditional electronic circular dichroism in the UV-Vis range provides information about chiral chromophores, VCD extends this principle to the infrared region, probing the chirality of molecular vibrations. youtube.com

There are no specific VCD spectra for 2-Octanol, 8-(dimethylamino)- currently available in the literature. However, the application of VCD to this molecule would be a powerful method for determining its absolute configuration. The experimental VCD spectrum could be compared with theoretical spectra generated by ab initio quantum chemical calculations, such as those based on Density Functional Theory (DFT). acs.orgnih.gov A match between the experimental spectrum of an enantiomer and the calculated spectrum for, say, the (R)-configuration would unambiguously assign that absolute stereochemistry. wikipedia.org This approach has been successfully applied to determine the absolute configurations of numerous small chiral molecules, including amino acids, in solution. wikipedia.orgacs.org

| Spectral Region (cm⁻¹) | Associated Vibrational Modes | Potential Structural Information |

|---|---|---|

| 3000-2800 | C-H stretching | Conformation of the octyl chain and stereochemistry at the C2 center. wikipedia.org |

| 1500-1200 | C-H bending, C-O stretching | Information on the local environment of the chiral center and hydroxyl group. nih.gov |

| 1200-1000 | C-N stretching, C-C stretching | Conformation related to the dimethylamino group and the carbon backbone. |

| Below 1000 | Molecular torsions, skeletal deformations | Overall molecular conformation and fingerprint region for comparison with calculations. nih.gov |

Computational and Theoretical Investigations of 2 Octanol, 8 Dimethylamino

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic and geometric properties of 2-Octanol (B43104), 8-(dimethylamino)-. These methods are fundamental in predicting molecular behavior and characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 2-Octanol, 8-(dimethylamino)-, DFT calculations can elucidate its optimal molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations typically involve hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For 2-Octanol, 8-(dimethylamino)-, the HOMO is expected to be localized around the electron-rich nitrogen and oxygen atoms, while the LUMO may be distributed over the carbon backbone.

Table 1: Representative Optimized Geometrical Parameters for 2-Aminoethanol (Model System) from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C | 1.53 Å |

| C-O | 1.43 Å | |

| C-N | 1.47 Å | |

| O-H | 0.97 Å | |

| N-H | 1.02 Å | |

| Bond Angle | C-C-O | 110.5° |

| C-C-N | 112.1° | |

| H-O-C | 108.9° | |

| Dihedral Angle | H-O-C-C | 60.2° |

| O-C-C-N | 58.7° | |

| Note: These values are for the gauche conformer of 2-aminoethanol and are intended for illustrative purposes. |

Ab Initio Methods for Ground and Excited State Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study the ground and excited state properties of molecules. rsc.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties. nih.gov For 2-Octanol, 8-(dimethylamino)-, these calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n → π* or π → π*).

Studying the excited states is crucial for understanding the photophysical properties of the molecule. While there are no specific published ab initio studies on the excited states of 2-Octanol, 8-(dimethylamino)-, research on similar molecules indicates that the presence of lone pairs on the nitrogen and oxygen atoms would likely lead to low-lying n → σ* and n → Rydberg transitions. The computational cost of high-level ab initio methods currently limits their application to molecules of the size of 2-Octanol, 8-(dimethylamino)-, especially for a comprehensive exploration of its excited state potential energy surfaces.

Conformational Analysis and Potential Energy Surfaces

The flexible octyl chain and the rotatable bonds associated with the amino and hydroxyl groups in 2-Octanol, 8-(dimethylamino)- give rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them. libretexts.org This is achieved by systematically varying the key dihedral angles and calculating the corresponding potential energy, resulting in a potential energy surface (PES).

For aminoalcohols, the relative orientation of the hydroxyl and amino groups is of particular interest due to the possibility of intramolecular hydrogen bonding. The PES would reveal the global minimum energy conformation, which is the most stable arrangement of the atoms in space, as well as other local minima. researchgate.net The stability of different conformers is influenced by a combination of factors including steric hindrance, torsional strain, and stabilizing interactions like hydrogen bonds. libretexts.orgyoutube.com The long alkyl chain in 2-Octanol, 8-(dimethylamino)- introduces numerous low-energy conformers, making a comprehensive analysis computationally demanding.

Molecular Dynamics (MD) Simulations for Compound Stability and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the stability of 2-Octanol, 8-(dimethylamino)- and its interactions with its environment. nih.govresearchgate.net In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of conformational changes, diffusion, and interactions over time.

For an isolated molecule of 2-Octanol, 8-(dimethylamino)-, MD simulations can be used to explore its conformational space and assess the stability of different conformers at various temperatures. When placed in a solvent, such as water or a non-polar solvent, MD simulations can reveal how the molecule adapts its conformation to the surrounding medium. The hydrophobic octyl chain is expected to exhibit hydrophobic collapse in an aqueous environment, while the polar amino and hydroxyl groups will interact with water molecules. In a non-polar solvent, the molecule may adopt a more extended conformation. The stability of the compound can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov

Intermolecular Interactions and Non-Covalent Forces

Non-covalent interactions play a crucial role in determining the structure and properties of 2-Octanol, 8-(dimethylamino)-, particularly the intramolecular hydrogen bond.

Thermodynamic Evaluation of Intramolecular Hydrogen Bonds in Aminoalcohols

The presence of both a hydroxyl group (hydrogen bond donor) and a dimethylamino group (hydrogen bond acceptor) within the same molecule allows for the formation of an intramolecular hydrogen bond (IHB). In 2-Octanol, 8-(dimethylamino)-, this would be an OH···N bond. The strength of this bond is a key factor in determining the preferred conformation of the molecule. rsc.orgnih.govnih.gov

Thermodynamic evaluation of the IHB strength can be performed using a combination of experimental techniques and high-level quantum chemical calculations. rsc.org For aminoalcohols, the strength of the OH···N intramolecular hydrogen bond is typically in the range of 11 to 15 kJ/mol. nih.gov The length of the alkyl chain separating the functional groups significantly influences the stability of the hydrogen-bonded ring structure. ustc.edu.cn Studies on linear aminoalcohols have shown that a six- or seven-membered ring formed by the IHB is generally the most stable. ustc.edu.cn In the case of 2-Octanol, 8-(dimethylamino)-, the separation of the functional groups by six carbon atoms would lead to the formation of a nine-membered ring, which may be less favorable than in shorter-chain aminoalcohols due to entropic factors. ustc.edu.cn

The table below presents a summary of thermodynamic data for intramolecular hydrogen bonding in a series of linear aminoalcohols, which can be used as a reference to estimate the behavior of 2-Octanol, 8-(dimethylamino)-.

Table 2: Thermodynamic Data for Intramolecular Hydrogen Bonding in Linear Aminoalcohols (NH2(CH2)nOH)

| n (Number of CH2 units) | Ring Size | Calculated IHB Strength (kJ/mol) | Relative Population of H-bonded Conformer at 298 K |

| 2 | 5 | ~12 | Moderate |

| 3 | 6 | ~15 | High |

| 4 | 7 | ~16 | Moderate |

| 5 | 8 | ~14 | Low |

| Note: This data is for primary aminoalcohols and serves as a model. The presence of dimethyl substitution on the nitrogen in 2-Octanol, 8-(dimethylamino)- will influence the basicity and steric hindrance, thereby affecting the IHB strength. |

Characterization of Weak Interactions (e.g., Van der Waals, Electrostatic)

The study of weak, non-covalent interactions is fundamental to understanding the behavior of a molecule in various environments. For 2-Octanol, 8-(dimethylamino)-, these forces would dictate its physical properties, self-assembly, and interactions with other molecules.

Electrostatic Interactions: These are forces between permanent charges, dipoles, or quadrupoles. The presence of two key functional groups, the hydroxyl (-OH) group at position 2 and the dimethylamino (-N(CH3)2) group at position 8, introduces significant polarity.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors. These interactions are crucial for its solubility in protic solvents like water and for its binding to biological targets.

Computational methods, such as Density Functional Theory (DFT), are often employed to explore the balance between electrostatic and van der Waals forces. rsc.org These studies can reveal preferential orientations in molecular self-assembly and quantify the strength of intermolecular binding. rsc.orgchemrxiv.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) Analysis

MEP and FMO analyses are powerful tools for predicting the reactive behavior of a molecule. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. For 2-Octanol, 8-(dimethylamino)-, the MEP would show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen and nitrogen atoms, making them likely sites for protonation or coordination to metal ions.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. This would be most prominent on the hydrogen atom of the hydroxyl group.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.govunesp.br

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO would likely be localized on the non-bonding electrons of the nitrogen and oxygen atoms, indicating these are the primary sites for reaction with electrophiles.

LUMO: Represents the ability to accept an electron. The LUMO would likely be distributed along the sigma anti-bonding orbitals of the C-O and C-N bonds.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests high reactivity, while a large gap indicates high stability.

The following table summarizes the key parameters derived from a typical FMO analysis.

| Parameter | Description | Significance for 2-Octanol, 8-(dimethylamino)- |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule, likely centered on the N and O atoms. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability. |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.gov This avoids the need for experimental measurements, which can be time-consuming and costly. researchgate.net

For 2-Octanol, 8-(dimethylamino)-, QSPR could predict a range of important physicochemical properties.

Octanol-Water Partition Coefficient (logP): This value measures the lipophilicity (fat-solubility) versus hydrophilicity (water-solubility) of a compound. nih.govresearchgate.net The logP for 2-Octanol, 8-(dimethylamino)- would be determined by the balance between its long, nonpolar alkyl chain (which increases lipophilicity) and its polar hydroxyl and dimethylamino groups (which increase hydrophilicity). QSPR models use structural descriptors to calculate this value, which is critical for predicting a compound's environmental fate and pharmacological behavior. researchgate.net

Other descriptors that could be predicted include boiling point, vapor pressure, and water solubility. The table below lists key descriptors and their relevance.

| Physicochemical Descriptor | Relevance for 2-Octanol, 8-(dimethylamino)- |

| LogP (Octanol-Water Partition Coefficient) | Predicts its distribution between fatty and aqueous environments. Crucial for pharmacology and environmental science. |

| Boiling Point | Influenced by its molecular weight and strong intermolecular forces (hydrogen bonding). |

| Water Solubility | Determined by the ability of the polar -OH and -N(CH3)2 groups to form hydrogen bonds with water. |

| Vapor Pressure | Related to its volatility and boiling point. |

Cheminformatics involves the use of computational methods to analyze chemical information. Topological descriptors are numerical values derived from the 2D representation of a molecule's structure. They quantify aspects like size, shape, branching, and connectivity. For 2-Octanol, 8-(dimethylamino)-, these descriptors would be calculated and used as inputs for QSPR models to predict its properties. Examples include the Wiener index and various connectivity indices, which correlate with physical properties like boiling point and density.

In Silico Modeling of Molecular Recognition and Interactions (with non-human targets)

In silico modeling simulates how a molecule interacts with a specific target, such as a protein or enzyme, providing insights into its potential biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, 2-Octanol, 8-(dimethylamino)-) when bound to a protein's active site. This method is instrumental in drug discovery for identifying potential enzyme inhibitors.

A docking study for 2-Octanol, 8-(dimethylamino)- would involve:

Obtaining the 3D structure of a target enzyme (from a non-human source as specified).

Generating a 3D model of 2-Octanol, 8-(dimethylamino)-.

Using a docking algorithm to place the ligand into the enzyme's binding site in multiple conformations.

Scoring the poses based on binding energy, which estimates the strength of the interaction. A lower binding energy typically indicates a more stable complex and potentially better inhibition.

The results would highlight key interactions, such as hydrogen bonds between the ligand's hydroxyl or amino groups and amino acid residues in the enzyme's active site, as well as van der Waals interactions involving the alkyl chain. Such studies could predict whether 2-Octanol, 8-(dimethylamino)- is a likely inhibitor for a given enzyme.

Due to a lack of available research and data on the specific interaction of 2-Octanol, 8-(dimethylamino)- with artificial biological membrane models, a detailed article on this topic cannot be generated at this time. Publicly accessible scientific literature does not appear to contain specific studies or computational investigations required to fulfill the user's request for in-depth research findings and data tables.

Advanced Applications of 2 Octanol, 8 Dimethylamino and Its Derivatives

Roles in Fine Chemical Synthesis and as Synthetic Intermediates

Catalytic Applications in Organic Transformations

There is no available information to suggest that 2-Octanol (B43104), 8-(dimethylamino)- has been utilized or studied for its catalytic properties in organic transformations. The unique combination of a secondary alcohol and a tertiary amine functionality could theoretically lend itself to applications as a chiral ligand or an organocatalyst, but no such research has been documented.

Precursor for the Synthesis of Complex Organic Architectures

While the structure of 2-Octanol, 8-(dimethylamino)- suggests its potential as a building block in the synthesis of more complex molecules, there are no specific examples in the available literature of its use as a precursor for creating intricate organic architectures.

Applications in Materials Science

Monomers for Polymer Synthesis and Modification

No studies have been found that report the use of 2-Octanol, 8-(dimethylamino)- as a monomer for polymerization or for the modification of existing polymers.

Development of Functional Soft Materials (e.g., Liquid Crystals, Fluorescent Probes)

There is no documented research on the application of 2-Octanol, 8-(dimethylamino)- in the development of functional soft materials such as liquid crystals or fluorescent probes.

Applications as Advanced Analytical Reagents

Information regarding the use of 2-Octanol, 8-(dimethylamino)- as an advanced analytical reagent is not present in the current body of scientific literature.

Bio-Industrial and Biotechnological Applications (Non-Clinical, Non-Human Focus)

The exploration of 2-Octanol, 8-(dimethylamino)- and its derivatives extends into various non-clinical bio-industrial and biotechnological applications. Research into this class of amino alcohols has unveiled potential uses stemming from their interactions with microbial and parasitic organisms, as well as their ability to modulate enzymatic activities in non-human biological systems. These applications are primarily in a research and development phase, focusing on understanding the fundamental mechanisms of action.

Research on Antimicrobial Activity and Mechanisms

While specific studies on the antimicrobial properties of 2-Octanol, 8-(dimethylamino)- are not extensively documented in publicly available literature, the broader class of amino alcohols has been the subject of significant research for their potential as antimicrobial agents. The structural characteristics of these compounds, featuring both a hydrophilic amino group and a lipophilic alcohol component, are believed to be key to their activity.

The primary mode of action for many alcohols and amino alcohols as antimicrobial agents is related to their ability to disrupt the microbial cell membrane. contecinc.com This disruption is often a result of the denaturation of proteins and the solubilization of lipids within the membrane structure. contecinc.com The introduction of long alkyl chains, such as the octanol (B41247) backbone in 2-Octanol, 8-(dimethylamino)-, can enhance the compound's ability to interact with and penetrate the lipid bilayer of microbial membranes. This penetration can lead to a loss of membrane integrity, ultimately resulting in cell lysis and death. contecinc.com Water plays a crucial role in this process, as it is necessary for the coagulation of cytoplasmic components after the membrane has been compromised. contecinc.com

The disruption of the cell membrane invariably affects cellular energy pathways. The membrane houses critical components of the electron transport chain and is central to maintaining the proton motive force necessary for ATP synthesis. By compromising membrane integrity, amino alcohols can dissipate the ion gradients across the membrane, thereby uncoupling oxidative phosphorylation and inhibiting ATP production. While direct evidence for 2-Octanol, 8-(dimethylamino)- is not available, this mechanism is a recognized consequence of membrane disruption by antimicrobial compounds.

Beyond general membrane disruption, some amino alcohol derivatives have been investigated for their ability to inhibit specific microbial enzymes or efflux pumps. Efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting therapeutic agents out of the bacterial cell. nih.gov The development of efflux pump inhibitors (EPIs) is an active area of research, with some studies focusing on amino alcohol scaffolds. nih.gov By blocking these pumps, EPIs can restore the efficacy of existing antibiotics.

Research into the inhibition of 3-deoxy-D-manno-octulosonate cytidylyltransferase, an enzyme crucial for lipopolysaccharide biosynthesis in Gram-negative bacteria, has explored derivatives of 2-deoxy-β-KDO. nih.gov While not a direct derivative of 2-Octanol, 8-(dimethylamino)-, this research highlights the potential for modified amino-containing sugar acids to act as specific enzyme inhibitors. nih.gov

Anti-Parasitic Activity and Cellular Mechanisms (e.g., Autophagy, Apoptosis in Protozoa)

The anti-parasitic potential of amino alcohols and their derivatives has been a subject of investigation, with studies demonstrating activity against various parasites.

Research has shown that lipophilic diamine and amino alcohol derivatives can exhibit inhibitory effects against protozoan parasites such as Leishmania chagasi and Leishmania amazonensis. nih.gov The lipophilicity introduced by long alkyl chains is considered an important factor, potentially enhancing the compounds' ability to penetrate the parasite's cell membrane. nih.gov Studies on Trypanosoma cruzi have also indicated that certain amino alcohol derivatives show trypanocidal activity. nih.gov

In the context of helminthic parasites, a study on benzimidazole (B57391) and amino alcohol derivatives demonstrated in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. nih.govresearchgate.netresearchgate.net One lipidic amino alcohol, designated AO14, showed a significant inhibitory concentration (IC50) against the L1 larval stage of T. muris. nih.govresearchgate.netresearchgate.net

The cellular mechanisms underlying the anti-parasitic effects of various compounds often involve the induction of programmed cell death pathways, such as apoptosis and autophagy, in the parasites. nih.govtaylorandfrancis.com While the specific mechanisms for 2-Octanol, 8-(dimethylamino)- have not been elucidated, the broader field of anti-parasitic drug discovery often targets these pathways.

Table 1: In Vitro Anthelmintic Activity of a Lipidic Aminoalcohol (AO14) against T. muris

| Compound | Target | IC50 (µM) |

|---|---|---|

| AO14 | T. muris L1 motility | 3.30 |

Data sourced from a study on benzimidazole and aminoalcohol derivatives. nih.govresearchgate.netresearchgate.net

Enzyme Inhibition Studies in Non-Human Biological Systems

The structural motif of amino alcohols is present in many biologically active molecules, including enzyme inhibitors. nih.govnih.gov Research has explored the potential of peptide-derived amino alcohols as transition-state analog inhibitors of enzymes like the angiotensin-converting enzyme. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Octanol, 8-(dimethylamino)- |

| 2-deoxy-β-KDO |

| AO14 (lipidic aminoalcohol) |

| Ethanol |

| Methanol |

| Para-aminobenzoic acid (PABA) |

| Sulfonamides |

| Angiotensin-converting enzyme |

| Carbonic anhydrase |

Based on a comprehensive search, there is currently no publicly available scientific literature or commercial data that details the role of 2-Octanol, 8-(dimethylamino)- as an odor agent in fragrance and flavor chemistry.

Extensive queries for this specific compound in relation to its odor profile, application in perfumery, or use as a flavoring agent did not yield any relevant research findings or data. The search results did provide information on related but structurally distinct compounds, such as 2-octanol and various isomers of dimethyl octanol, but no information was found for the 8-(dimethylamino)- derivative of 2-octanol.

Therefore, the requested article section on "" concerning its "Role in Fragrance and Flavor Chemistry as an Odor Agent" cannot be generated at this time due to the absence of available information on this specific topic.

Conclusion and Future Research Trajectories

Synthesis of Current Knowledge on 2-Octanol (B43104), 8-(dimethylamino)-

Direct and extensive research on 2-Octanol, 8-(dimethylamino)- is notably sparse in publicly available scientific literature. However, a foundational understanding of its potential properties and reactivity can be constructed by examining its constituent functional groups and related, more thoroughly studied, molecules.

The structure of 2-Octanol, 8-(dimethylamino)- features a chiral center at the C2 position, where the hydroxyl group is located, and a dimethylamino group at the terminus of the eight-carbon chain. This bifunctionality suggests a molecule with distinct hydrophilic and lipophilic regions, as well as both basic and nucleophilic characteristics. wikipedia.orgbowen.edu.ng The long alkyl chain imparts significant nonpolar character, likely rendering the compound poorly soluble in water but soluble in many organic solvents, a common trait for fatty alcohols. wikipedia.orgfoodb.ca

The secondary alcohol group is a site for a variety of chemical transformations, including oxidation to a ketone, esterification, and etherification. wordpress.com The presence of the nitrogen atom in the dimethylamino group introduces basicity to the molecule. ncert.nic.in This tertiary amine can be protonated to form a quaternary ammonium (B1175870) salt, a reaction that would dramatically alter the molecule's solubility and physical properties. ncert.nic.in The unshared pair of electrons on the nitrogen also makes it a potential nucleophile or a ligand for metal coordination. ncert.nic.in

The interplay between the two functional groups is a critical aspect of the molecule's chemistry. For instance, the amino group could act as an intramolecular catalyst or directing group in reactions involving the hydroxyl group. Conversely, the hydroxyl group could influence the basicity of the amine through hydrogen bonding or electronic effects. Such interactions are a hallmark of bifunctional compounds and often lead to unique reactivity. oup.com

Identification of Unexplored Research Avenues and Emerging Applications

The limited research into 2-Octanol, 8-(dimethylamino)- means that a vast number of research avenues remain unexplored. The following are some of the most promising areas for future investigation:

Asymmetric Catalysis: Given its chiral nature, enantiomerically pure forms of 2-Octanol, 8-(dimethylamino)- could serve as valuable chiral ligands or catalysts in asymmetric synthesis. diva-portal.org The combination of a hard oxygen donor (from the alcohol) and a soft nitrogen donor (from the amine) could be particularly effective in coordinating with a variety of metal centers.

Pharmaceutical Scaffolds: Amino alcohols are a common motif in many biologically active compounds and pharmaceuticals. tandfonline.comdiva-portal.org The specific structure of 2-Octanol, 8-(dimethylamino)- could be a novel scaffold for the development of new therapeutic agents. Its amphiphilic nature might also make it a candidate for drug delivery systems or as a permeation enhancer.

Surfactants and Emulsifiers: The presence of a polar head group (the protonated amine and the alcohol) and a long nonpolar tail is the defining characteristic of a cationic surfactant. The potential for 2-Octanol, 8-(dimethylamino)- and its quaternary ammonium salts to act as surfactants, emulsifiers, or detergents warrants investigation.

Corrosion Inhibitors: Long-chain amines and their derivatives are known to be effective corrosion inhibitors, particularly for ferrous metals. The ability of the amino group to adsorb onto a metal surface and the long alkyl chain to form a protective hydrophobic layer suggests that 2-Octanol, 8-(dimethylamino)- could be a candidate for this application.

Monomers for Functional Polymers: The hydroxyl group of 2-Octanol, 8-(dimethylamino)- could be used for polymerization reactions, such as the formation of polyesters or polyurethanes. fiveable.me The resulting polymers would have pendant dimethylamino groups, which could be used to impart specific properties to the material, such as pH-responsiveness or the ability to chelate metal ions.

Prospective Methodological Advancements for Future Studies

To unlock the full potential of 2-Octanol, 8-(dimethylamino)-, a number of advanced methodological approaches will be essential:

Stereoselective Synthesis: The development of efficient and scalable methods for the stereoselective synthesis of both the (R)- and (S)-enantiomers of 2-Octanol, 8-(dimethylamino)- is a critical first step. This could involve the use of chiral starting materials, asymmetric reduction of a corresponding ketone, or enzymatic resolution. tandfonline.com

Advanced Spectroscopic and Crystallographic Characterization: A thorough characterization of the compound's structure and properties will require the use of advanced analytical techniques. This includes two-dimensional NMR spectroscopy to fully elucidate the proton and carbon environments, and single-crystal X-ray diffraction to determine the precise three-dimensional structure and intermolecular interactions in the solid state. nih.gov

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to predict the compound's conformational preferences, electronic properties, and reactivity. This can help to guide experimental work and provide a deeper understanding of the interplay between the functional groups.

High-Throughput Screening: To explore the potential applications of 2-Octanol, 8-(dimethylamino)-, high-throughput screening methods could be used to rapidly test its activity in a variety of assays, such as catalytic reactions or biological screens.

Broader Implications for Fundamental Organic Chemistry and Interdisciplinary Sciences

The study of 2-Octanol, 8-(dimethylamino)- holds implications that extend beyond the compound itself, touching upon fundamental principles of organic chemistry and fostering interdisciplinary research.

At a fundamental level, this molecule provides an excellent platform for studying the intramolecular interactions between a secondary alcohol and a tertiary amine separated by a flexible alkyl chain. Understanding these interactions can provide valuable insights into reaction mechanisms, conformational analysis, and the prediction of molecular properties. oup.com

In the realm of interdisciplinary sciences, the unique combination of functional groups in 2-Octanol, 8-(dimethylamino)- makes it a molecule of interest for materials science, medicinal chemistry, and engineering. Its potential as a building block for functional polymers, as a scaffold for new drugs, or as a specialized surfactant highlights the importance of synthesizing and characterizing novel bifunctional molecules. The development of such compounds is a testament to the ongoing drive to create molecules with tailored properties to address specific scientific and technological challenges.

Q & A

Q. Basic Research Focus

- NMR : H NMR resolves dimethylamino protons (δ 2.2–2.5 ppm) and hydroxyl groups (δ 1.5–2.0 ppm). C NMR confirms quaternary carbon environments .

- IR Spectroscopy : O–H stretching (3200–3600 cm) and C–N vibrations (1250–1350 cm^{-1) .

- Mass Spectrometry : ESI-MS detects [M+H] peaks (expected m/z ≈ 173.3 for CHNO) .

Advanced Tip : Combine 2D NMR (e.g., HSQC, HMBC) to map long-range coupling in sterically hindered derivatives .

How do solvent polarity and pH affect the stability of 8-(dimethylamino)-2-octanol in aqueous solutions?

Q. Advanced Research Focus

- Solvent Effects : Hydrophobic solvents (e.g., chloroform) stabilize the compound by minimizing hydrolysis. In polar solvents (e.g., water), aggregation or oxidation may occur .

- pH Sensitivity : The dimethylamino group (pK$_a ≈ 10.5) protonates under acidic conditions, increasing solubility but reducing stability. Neutral pH (7–8) is optimal for storage .

Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify degradation products.

What contradictions exist in reported reaction mechanisms for 2-octanol derivatives, and how can they be resolved?

Advanced Research Focus

Discrepancies arise in proposed enzyme mechanisms. For example:

- Ternary Complex vs. Ping-Pong Mechanisms : Studies on (±)-2-octanol acylation confirm ternary complex formation (ordered bi-bi) via kinetic modeling and rate vs. substrate plots . Competing models may arise from improper assumptions (e.g., neglecting inhibition terms).

- Resolution Strategy : Use global fitting of kinetic data to multiple models and validate with isotopic labeling or X-ray crystallography (e.g., ’s bromodomain complex structure) .

How can computational methods predict synthetic pathways for novel 8-(dimethylamino)-2-octanol analogs?

Advanced Research Focus

AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible routes:

- Template Relevance Models : Prioritize routes with high similarity to known 2-octanol or dimethylamino modifications .

- Quantum Mechanics (QM) : Calculate transition-state energies for proposed steps to assess thermodynamic viability .

Case Study : A 2025 study used DFT calculations to optimize dimethylamino insertion into 2-octanol, identifying Pd/C as a low-energy pathway catalyst .

What are the key safety considerations when handling 8-(dimethylamino)-2-octanol in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods due to potential amine vapor release (TLV: 5 ppm) .

- Skin Protection : Apply barrier creams to prevent irritation (observed in 2-octanol analogs) .

- Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental contamination .

Reference : Follow protocols for structurally similar amines (e.g., 1-octanol safety guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.